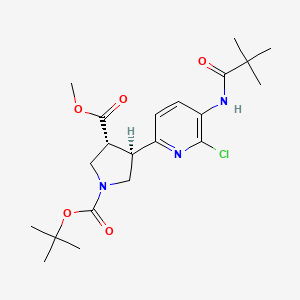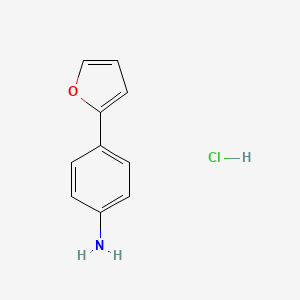
4-(Furan-2-yl)aniline
Descripción general
Descripción
4-(Furan-2-yl)aniline, also known as 4-(2-furyl)aniline, is a substituted aniline . It has a molecular weight of 159.19 .
Molecular Structure Analysis
The molecular structure of 4-(Furan-2-yl)aniline is represented by the formula C10H9NO . The InChI code is 1S/C10H9NO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H,11H2 . The compound has a molecular weight of 159.18 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Furan-2-yl)aniline include a molecular weight of 159.18 g/mol . The compound should be stored in a dark place, in an inert atmosphere, at room temperature . .Aplicaciones Científicas De Investigación
Schiff Base Formation and Synthetic Applications
4-(Furan-2-yl)aniline, through its interaction with aromatic heterocyclic aldehydes, plays a crucial role in the formation of Schiff bases. These bases are instrumental in synthesizing oxazepine derivatives, characterized using various analytical techniques such as FTIR, mass spectral, and elemental analyses. Such derivatives have been explored for their purity using thin-layer chromatography (TLC) (Jirjees, 2022).
Reaction with Furan-2-carbaldehyde
In reactions involving furan-2-carbaldehyde, 4-(Furan-2-yl)aniline contributes to the creation of complex structures beyond the initially proposed simple anils. The research demonstrates that the reaction with furan-2-carbaldehyde leads to compounds with polymeric structure, expanding the understanding of chemical reactions in the furan series (Lewis & Mulquiney, 1970).
Inhibitive Properties in Corrosion Prevention
A notable application of 4-(Furan-2-yl)aniline is in the field of corrosion inhibition. A study on copper in hydrochloric acid solution revealed that compounds synthesized with 4-(Furan-2-yl)aniline exhibited significant inhibition efficiency. The adsorption of these compounds on copper surfaces followed the Langmuir isotherm, and the surface characterization was performed using SEM and FT-IR techniques (Issaadi, Douadi, & Chafaa, 2014).
Photochemical Applications
In photochemical processes, 4-(Furan-2-yl)aniline is utilized to obtain heterocycles through photolysis. These processes demonstrate high regio- and chemoselectivity, indicating the potential of 4-(Furan-2-yl)aniline in photochemical synthesis and applications (Guizzardi, Mella, Fagnoni, & Albini, 2000).
Gold-Catalyzed Isomerizations and Diels-Alder Reactions
In gold-catalyzed isomerizations, 4-(Furan-2-yl)aniline is a key component in the formation of electron-rich furans, which are then applied in synthesis through Diels-Alder reactions. This method provides a direct and efficient route to 2-aminofurans, highlighting the reactivity and versatility of 4-(Furan-2-yl)aniline in organic synthesis (Li, Ma, Wang, Liu, & Zhang, 2019).
Synthesis of Self-Healing Polymers
4-(Furan-2-yl)aniline has been utilized in the synthesis of self-healing polymers. An aniline trimer derivative with multiple furan groups, featuring electrochemical activity and adhesive ability, demonstrates promising applications in anticorrosion coatings (Chuo & Liu, 2017).
Safety And Hazards
Propiedades
IUPAC Name |
4-(furan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKZDXHSTLCYPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



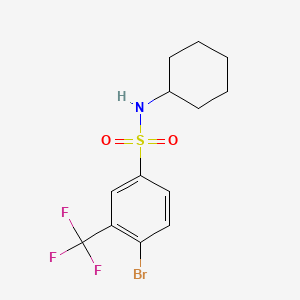
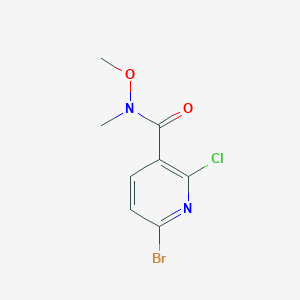
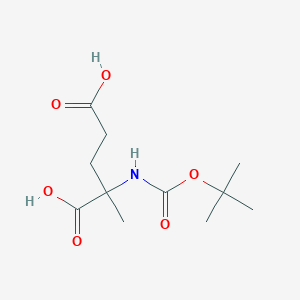
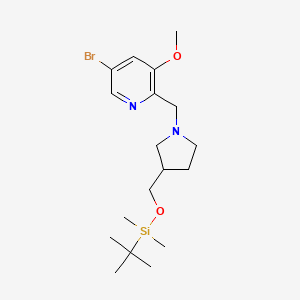
![(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol](/img/structure/B1521766.png)
![tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate](/img/structure/B1521767.png)
![6-Bromo-2-iodofuro[3,2-b]pyridine](/img/structure/B1521768.png)


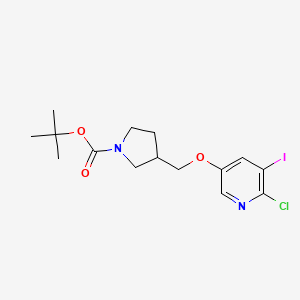
![6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine](/img/structure/B1521776.png)
![2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1521777.png)
![6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521778.png)
